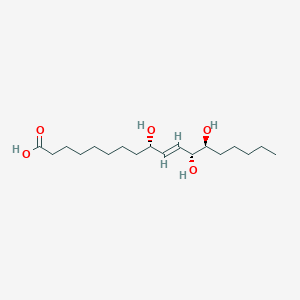
(9S,12R,13S)-Pinellic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-Pinellic acid typically involves stereoselective synthesis methods. One common approach is the stereoselective reduction of corresponding keto acids or esters. The reaction conditions often include the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar stereoselective reduction techniques. The use of biocatalysts or enzymatic methods may also be explored for more sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(9S,12R,13S)-Pinellic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed
Oxidation: Formation of keto acids or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
(9S,12R,13S)-Pinellic acid has various applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Mécanisme D'action
The mechanism of action of (9S,12R,13S)-Pinellic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,10E,12S,13R)-9,12,13-Trihydroxy-10-octadecenoic acid
- (9S,12R,13S)-9,12,13-Trihydroxy-10,15-octadecadienoic acid
- Linoleic acid
Uniqueness
(9S,12R,13S)-Pinellic acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antioxidant activity and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C18H34O5 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(E,9S,12R,13S)-9,12,13-trihydroxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17+/m0/s1 |
Clé InChI |
MDIUMSLCYIJBQC-SYMVGPSASA-N |
SMILES isomérique |
CCCCC[C@@H]([C@@H](/C=C/[C@H](CCCCCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


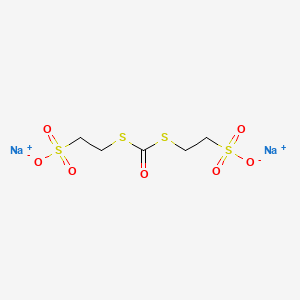
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
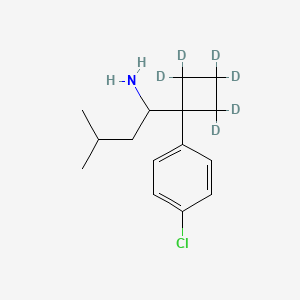
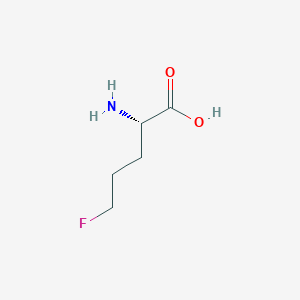
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
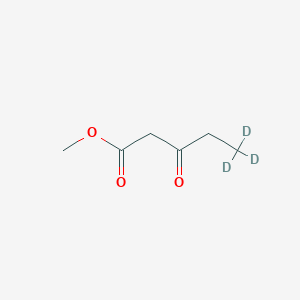
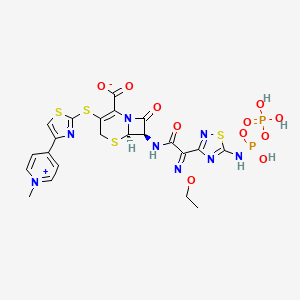
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)

![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
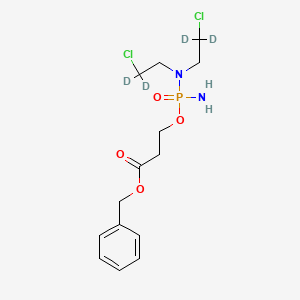
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
